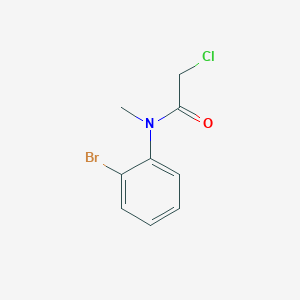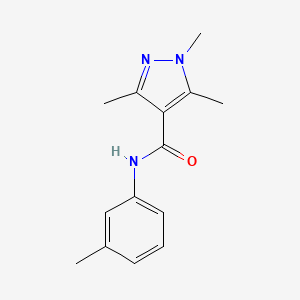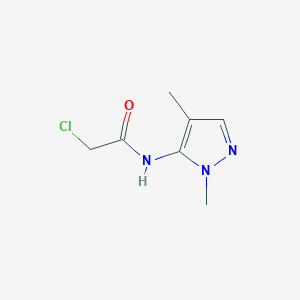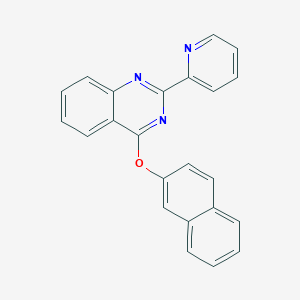
N,N,3-trimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-trimethylthiophene-2-carboxamide (TMT) is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its remarkable biological properties. TMT is a versatile molecule that can be synthesized through various methods and has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N,N,3-trimethylthiophene-2-carboxamide is not fully understood, but it is believed to work through multiple pathways. N,N,3-trimethylthiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes, which can lead to its antimicrobial and antifungal effects. It has also been reported to scavenge free radicals, which can explain its antioxidant properties.
Biochemical and Physiological Effects:
N,N,3-trimethylthiophene-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. N,N,3-trimethylthiophene-2-carboxamide has also been reported to have antifungal effects against Candida albicans. Additionally, N,N,3-trimethylthiophene-2-carboxamide has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,3-trimethylthiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, N,N,3-trimethylthiophene-2-carboxamide has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on N,N,3-trimethylthiophene-2-carboxamide. One potential area of study is its potential use as a natural preservative in the food industry. N,N,3-trimethylthiophene-2-carboxamide has also shown promising results in the treatment of certain skin conditions, such as psoriasis. Additionally, N,N,3-trimethylthiophene-2-carboxamide has potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, N,N,3-trimethylthiophene-2-carboxamide is a versatile molecule with potential applications in various scientific research areas. Its diverse biological properties make it a promising candidate for further research and development. With continued study, N,N,3-trimethylthiophene-2-carboxamide has the potential to make significant contributions to the fields of medicine, pharmacology, and agriculture.
Méthodes De Synthèse
N,N,3-trimethylthiophene-2-carboxamide can be synthesized through the reaction of 2-acetylthiophene with methylamine in the presence of a reducing agent. This method yields a high purity of N,N,3-trimethylthiophene-2-carboxamide with a yield of approximately 80%.
Applications De Recherche Scientifique
N,N,3-trimethylthiophene-2-carboxamide has been extensively studied for its biological properties and has shown promising results in various scientific research areas. It has been reported to have antimicrobial, antifungal, and antiviral properties. N,N,3-trimethylthiophene-2-carboxamide has also been shown to have anti-inflammatory, antioxidant, and analgesic effects. Due to its diverse properties, N,N,3-trimethylthiophene-2-carboxamide has potential applications in the fields of medicine, pharmacology, and agriculture.
Propriétés
IUPAC Name |
N,N,3-trimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXONGPBIYYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)